4-Chloro-3-fluoro-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
4-chloro-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQUXFPLCOSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile
The fundamental identity of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde is established by its unique molecular structure and associated identifiers.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol |
| SMILES | C1=CC(=C(C(=C1C=O)O)F)Cl |
| InChI | InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
Table 1: Physical and Chemical Properties of this compound (Predicted) Note: Experimental data for this specific compound is not readily available. The following properties are predicted based on its chemical structure.
| Property | Predicted Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 173.98839 g/mol |
| Monoisotopic Mass | 173.98839 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 184 |
Advanced Spectroscopic Characterization and Elucidation of 4 Chloro 3 Fluoro 2 Hydroxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-chloro-3-fluoro-2-hydroxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, offers a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton (-OH) signal is also expected to be a singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing between δ 5.0 and 12.0 ppm.
The aromatic region of the spectrum will be characterized by two doublets, corresponding to the two coupled aromatic protons. The proton at the C5 position, being ortho to the chlorine atom and meta to the fluorine and hydroxyl groups, will likely resonate at a different frequency than the proton at the C6 position, which is ortho to the formyl group and meta to the chlorine. The spin-spin coupling between these two adjacent protons would result in a doublet for each, with a typical ortho coupling constant (³JHH) of approximately 7-9 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | Singlet | - |
| OH | 5.0 - 12.0 | Singlet | - |
| Ar-H (C5) | 7.0 - 7.5 | Doublet | 7 - 9 |
| Ar-H (C6) | 7.5 - 8.0 | Doublet | 7 - 9 |
Note: Predicted values are based on typical ranges for similar substituted benzaldehydes.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) will be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C2) and the carbon bearing the fluorine (C3) are expected to be significantly downfield due to the electronegativity of these atoms. The carbon attached to the chlorine (C4) will also be shifted downfield. The remaining aromatic carbons (C1, C5, and C6) will have their chemical shifts determined by the cumulative electronic effects of all substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 200 |
| C-OH (C2) | 150 - 160 |
| C-F (C3) | 145 - 155 |
| C-Cl (C4) | 125 - 135 |
| C1 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 110 - 120 |
Note: Predicted values are based on typical ranges for similar substituted benzaldehydes.
¹⁹F NMR is a powerful technique for probing the environment of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent chloro, hydroxyl, and formyl groups. The fluorine nucleus will also exhibit coupling to the neighboring aromatic proton at C5, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. The magnitude of this coupling constant (JCF) will provide further structural information. For comparison, the ¹⁹F NMR chemical shift for the isomeric 3-chloro-5-fluorosalicylaldehyde has been reported at -121.50 ppm.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (at C5 and C6), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C5 and C6) by correlating their ¹H and ¹³C signals.
The analysis of spin-spin coupling constants provides crucial information about the bonding and geometry of the molecule. The magnitude of the ortho coupling constant (³JHH) between the aromatic protons at C5 and C6 is expected to be in the range of 7-9 Hz. Furthermore, heteronuclear coupling between the fluorine atom and the adjacent protons and carbons (JHF and JCF) would be observable. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them.
The chemical shifts of the protons and carbons are significantly influenced by the electronic effects of the substituents. The hydroxyl group is a strong activating group (electron-donating through resonance), while the chloro, fluoro, and formyl groups are deactivating groups (electron-withdrawing through induction and/or resonance). The interplay of these effects determines the final chemical shifts observed in the NMR spectra.
Vibrational Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C-C bonds. A broad O-H stretching band would likely be observed in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the aldehyde would give rise to a strong, sharp peak around 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be expected in the fingerprint region, typically below 1200 cm⁻¹. For the related compound 3-chloro-5-fluorosalicylaldehyde, a strong C=O stretch has been observed at 1664 cm⁻¹.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (aldehyde) | Stretching | 1680 - 1700 (strong) |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-F | Stretching | 1000 - 1200 |
| C-Cl | Stretching | 600 - 800 |
Note: Predicted values are based on typical ranges for similar substituted benzaldehydes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Mode Assignments and Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. In this compound, the infrared spectrum is dominated by absorptions arising from the vibrations of its constituent bonds.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene (B151609) ring are observed as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring, with chloro, fluoro, hydroxyl, and aldehyde groups, influences the exact position and intensity of these peaks.
The aldehyde group presents two highly characteristic absorptions: the C=O (carbonyl) stretch and the C-H (aldehydic) stretch. The carbonyl stretching vibration is a strong, sharp band typically found between 1710-1685 cm⁻¹ for aromatic aldehydes. vscht.cz The aldehydic C-H stretch usually appears as one or two weaker bands in the 2830-2695 cm⁻¹ region. vscht.cz
The hydroxyl group (O-H) gives rise to a broad stretching band, the position of which is sensitive to hydrogen bonding. In this compound, the presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen is expected, which would shift the O-H stretch to a lower frequency, typically in the 3200-2500 cm⁻¹ range. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, generally between 1200-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
Table 1: Tentative FT-IR Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Intramolecular H-bonded) | ~3200 (broad) | Hydroxyl |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Aldehydic C-H Stretch | 2830 - 2720 | Aldehyde |
| Aldehydic C=O Stretch | ~1670 | Aldehyde (Carbonyl) |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-F Stretch | 1200 - 1000 | Aryl Fluoride (B91410) |
| C-Cl Stretch | 800 - 600 | Aryl Chloride |
Fourier-Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar character often show stronger signals in Raman spectra.
For this compound, the aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretching vibration of the aldehyde will also be visible, though often weaker than in the IR spectrum. The C-Cl and C-F bonds are also expected to produce characteristic Raman signals. The O-H stretch is generally weak in Raman spectra. The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational landscape of the molecule. nih.gov
Table 2: Expected FT-Raman Active Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aldehydic C=O Stretch | ~1670 | Medium |
| Aromatic Ring Breathing/Stretching | 1600 - 1450 | Strong |
| C-F Stretch | 1200 - 1000 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Interpretation of Characteristic Bands (e.g., Aldehydic C=O, O-H stretch)
The precise positions of the aldehydic C=O and the O-H stretching bands offer significant insight into the electronic environment of this compound.
Aldehydic C=O Stretch: For a typical aromatic aldehyde like benzaldehyde (B42025), the C=O stretch appears around 1700 cm⁻¹. docbrown.info However, in this compound, two main factors influence this frequency. First, the electron-withdrawing nature of the chlorine and fluorine atoms on the ring can slightly increase the C=O bond order and its stretching frequency. Second, and more significantly, the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen weakens the C=O bond, causing a shift to a lower wavenumber (a redshift). This shift is a hallmark of such ortho-hydroxyaryl aldehydes. Therefore, the C=O band is expected to appear at a lower frequency, likely in the 1680-1660 cm⁻¹ range. In some cases, Fermi resonance can cause this band to split into a doublet. nih.gov
O-H Stretch: In a free, non-hydrogen-bonded phenol (B47542), the O-H stretch is a sharp band around 3600 cm⁻¹. The presence of the strong intramolecular hydrogen bond in this compound causes this band to become very broad and shift significantly to a lower frequency, often appearing as a broad absorption centered around 3200 cm⁻¹. researchgate.net The breadth and position of this band are direct evidence of the hydrogen bonding interaction.
In Situ Vibrational Spectroscopy for Mechanistic Insights into Reactions
In situ vibrational spectroscopy, particularly FT-IR, is a valuable tool for monitoring chemical reactions in real-time, providing mechanistic insights. For reactions involving this compound, this technique can track the disappearance of reactant bands and the appearance of product bands.
For example, in a reaction involving the aldehyde group, such as an oxidation to a carboxylic acid or a condensation reaction to form an imine, the characteristic C=O stretching band around 1670 cm⁻¹ would decrease in intensity. researchgate.net Simultaneously, new bands corresponding to the product would emerge. In the case of oxidation, a broad O-H stretch and a new C=O stretch for the carboxylic acid would appear. For imine formation, a C=N stretching band would appear (typically 1690-1640 cm⁻¹), while the aldehydic C=O band disappears. researchgate.net By monitoring these spectral changes over time, reaction kinetics and the presence of any transient intermediates can be determined.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₇H₄ClFO₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.
The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as two peaks separated by approximately 2 Da, with the (M) peak (containing ³⁵Cl) being about three times more intense than the (M+2) peak (containing ³⁷Cl). HRMS can confirm this pattern and the exact mass of each isotopic peak to within a few parts per million (ppm), providing definitive confirmation of the compound's molecular formula.
Table 3: Calculated Exact Masses for this compound (C₇H₄ClFO₂) Isotopologues
| Isotopologue Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₇H₄³⁵ClFO₂ | [M]⁺ | 173.98839 |
| C₇H₄³⁷ClFO₂ | [M+2]⁺ | 175.98544 |
| C₇H₅³⁵ClFO₂ | [M+H]⁺ | 174.99567 |
| C₇H₅³⁷ClFO₂ | [M+H+2]⁺ | 176.99272 |
Note: Predicted values for [M+H]⁺ are available. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions.
The benzene ring itself has characteristic π → π* transitions. The presence of substituents—the hydroxyl, aldehyde, chloro, and fluoro groups—acts as chromophores and auxochromes that modify the absorption wavelengths and intensities. The hydroxyl group (an auxochrome) and the carbonyl group (a chromophore) are particularly influential. The conjugation of the carbonyl group with the aromatic ring lowers the energy of the electronic transitions, shifting the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic shift).
Typically, substituted benzaldehydes show two main absorption bands corresponding to π → π* transitions, and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. The exact λₘₐₓ values are solvent-dependent, as polar solvents can stabilize the excited states differently.
Table 4: Expected UV-Vis Absorption Bands for this compound
| Electronic Transition | Expected λₘₐₓ Range (nm) | Description |
|---|---|---|
| π → π | ~210 - 250 | High-energy transition of the aromatic system. |
| π → π | ~260 - 300 | Transition involving the conjugated system of the ring and carbonyl group. |
| n → π* | ~310 - 360 | Low-intensity transition of the non-bonding electrons on the carbonyl oxygen. |
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde Note: The following data are predicted or based on analogous compounds and should be considered as such.
| Technique | Predicted/Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the region of 6.5-8.0 ppm. The aldehyde proton would be a singlet further downfield, typically between 9.5 and 10.5 ppm. The phenolic proton would also be a singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The aldehyde carbonyl carbon would be significantly downfield, expected around 190 ppm. |
| FT-IR (cm⁻¹) | A broad O-H stretching band for the hydroxyl group around 3200-3400 cm⁻¹. A sharp C=O stretching band for the aldehyde at approximately 1650-1700 cm⁻¹. C-H stretching for the aromatic ring and aldehyde proton around 2700-3100 cm⁻¹. C-F and C-Cl stretching vibrations would appear in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be characteristic. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments. |
Crystallographic Analysis and Solid State Characteristics of 4 Chloro 3 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure of 4-Chloro-3-fluoro-2-hydroxybenzaldehyde and how its molecules are arranged in the solid state.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A crystallographic analysis of a suitable single crystal of this compound would begin by determining its fundamental packing parameters. This includes identifying the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data describes the symmetry and repeating unit of the crystal lattice.
Molecular Planarity and Conformation in the Crystalline State
Analysis of the crystallographic data would reveal the planarity of the benzaldehyde (B42025) moiety. It is expected that the benzene (B151609) ring would be planar, but the analysis would quantify any minor deviations from planarity. Furthermore, the orientation of the hydroxyl and aldehyde groups relative to the ring and to each other would be precisely determined, defining the molecule's conformation in the solid state.
Supramolecular Interactions in the Crystal Lattice
The arrangement of molecules within the crystal is governed by a variety of non-covalent interactions. A detailed crystallographic study would elucidate the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound.
Halogen Bonding Interactions
The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as an oxygen or fluorine atom. A crystallographic analysis would be required to determine if such interactions are present in the crystal lattice of this compound and to characterize their geometry.
π-Stacking and Other Aromatic Interactions
In the crystal lattice of aromatic compounds, π-stacking interactions play a crucial role in stabilizing the structure. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings. For halogenated salicylaldehyde (B1680747) derivatives, these interactions are often observed as offset face-to-face arrangements.
In a study of the related compound, 3-chloro-5-fluorosalicylaldehyde, the molecules were found to form one-dimensional chains through offset face-to-face π-stacking. nih.gov The key parameters defining these interactions were determined with high precision. nih.gov The centroid-to-centroid distance between the aromatic rings was measured to be 3.7154(3) Å. nih.gov The perpendicular distance from the centroid of one ring to the plane of the adjacent ring was found to be 3.3989(8) Å, and the ring-offset slippage was 1.501(2) Å. nih.gov These values are indicative of significant π-stacking interactions that contribute to the cohesion of the crystal structure.
Table 1: π-Stacking Parameters for 3-chloro-5-fluorosalicylaldehyde nih.gov
| Parameter | Value (Å) |
| Ring Centroid-to-Centroid | 3.7154(3) |
| Centroid-to-Plane | 3.3989(8) |
| Ring-Offset Slippage | 1.501(2) |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful tool for the visualization and quantification of intermolecular interactions within a crystal. By mapping the electron distribution around a molecule, it provides a detailed picture of the close contacts with neighboring molecules. The corresponding two-dimensional fingerprint plots deconvolute these interactions, showing the relative contribution of different types of contacts.
For substituted benzaldehyde derivatives, Hirshfeld surface analysis typically reveals a high percentage of H···H contacts, reflecting the prevalence of van der Waals forces. rsc.org In a study of various benzaldehyde derivatives, H···H interactions accounted for a significant portion of the total Hirshfeld surface. rsc.org Other important interactions include O···H/H···O and C···H/H···C contacts, which are indicative of hydrogen bonding and other weak interactions. The presence of halogen atoms introduces the possibility of halogen···halogen and halogen···H contacts, which can also contribute to the stability of the crystal lattice. rsc.org
The fingerprint plots for these compounds show distinct features corresponding to specific interactions. For example, sharp spikes in the plot can indicate strong hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts. The analysis of these plots allows for a quantitative comparison of the intermolecular interaction patterns in different crystal structures.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Substituted Benzaldehyde Derivatives rsc.org
| Interaction Type | Percentage Contribution |
| H···H | 42.1% - 44.5% |
| C···H/H···C | Variable |
| O···H/H···O | Variable |
| π-π stacking | 4.2% - 8.5% |
| Halogen Contacts | Variable |
Dimerization Patterns and Their Structural Implications in Solution and Solid State
The formation of dimers is a common phenomenon for molecules containing functional groups capable of hydrogen bonding, such as the hydroxyl and carbonyl groups in this compound. In the solid state, this dimerization is often a key feature of the crystal packing. For related chlorohydroxybenzaldehyde isomers, ab initio calculations have shown that O-H⋯O hydrogen bond-aided dimerization occurs between the most stable conformers.
In the solid state, this can lead to the formation of well-defined dimeric synthons. For example, some benzaldehyde derivatives form dimeric structures with an R22(14) graph set motif, which then propagate into larger supramolecular assemblies. rsc.org The stability of these dimers is influenced by the nature and position of the substituents on the aromatic ring.
In solution, the extent of dimerization depends on the solvent and the concentration of the solute. Spectroscopic techniques can be employed to study the equilibrium between the monomeric and dimeric forms. The structural implications of dimerization are significant, as it can affect the chemical reactivity and physical properties of the compound. The formation of intermolecular hydrogen bonds in dimers can lead to shifts in vibrational frequencies, which can be observed using infrared and Raman spectroscopy.
Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Fluoro 2 Hydroxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a primary site of chemical reactions, characterized by the electrophilic nature of its carbonyl carbon. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.
The aldehyde functional group in substituted benzaldehydes can be readily oxidized to form the corresponding carboxylic acids. researchgate.net This transformation is a fundamental reaction in organic synthesis. For 4-Chloro-3-fluoro-2-hydroxybenzaldehyde, this involves the conversion of the formyl group into a carboxyl group, yielding 4-Chloro-3-fluoro-2-hydroxybenzoic acid.
The reaction is typically first-order with respect to both the aldehyde and the oxidizing agent. researchgate.net The mechanism often involves the cleavage of the aldehydic carbon-hydrogen bond in the rate-determining step, a fact supported by kinetic isotope effect studies on related benzaldehydes. researchgate.net Common oxidizing agents used for this purpose are potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) bromochromate (PBC) in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netsphinxsai.com The presence of the hydroxyl group at the ortho position can influence the reaction; for instance, in some p-hydroxybenzaldehyde derivatives, an exposed hydroxyl group can hinder oxidation, whereas alkylated hydroxyl groups allow the formation of the corresponding acids. uni.edu
The reaction is promoted by the presence of hydrogen ions. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms on the ring is expected to increase the electrophilicity of the carbonyl carbon, potentially influencing the reaction kinetics. Studies on substituted benzaldehydes show that the oxidation rates are sensitive to the electronic effects of the substituents. researchgate.net
Table 1: Oxidation of Substituted Benzaldehydes
| Oxidizing Agent | Typical Solvent | Key Mechanistic Feature | Product |
|---|---|---|---|
| Pyridinium bromochromate (PBC) | Dimethyl sulfoxide (DMSO) | Cleavage of aldehydic C-H bond | Corresponding benzoic acid |
| Potassium permanganate (KMnO₄) | Acidic or alkaline media | Dependent on pH | Corresponding benzoic acid |
The aldehyde group can be reduced to a primary alcohol, converting this compound into (4-Chloro-3-fluoro-2-hydroxyphenyl)methanol. This reduction is a common transformation achieved using various reducing agents.
Standard laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another effective method. ncert.nic.in The choice of reducing agent can be crucial; for instance, diisobutylaluminium hydride (DIBAL-H) can be used to reduce Weinreb amides to a stable aluminum hemiaminal intermediate, which acts as a masked aldehyde, showcasing a method for controlled reduction. acs.orgresearchgate.net
The electronic and steric nature of the substituents on the benzaldehyde (B42025) ring affects the efficiency of the reduction. tandfonline.com Biocatalytic methods, using enzymes from sources like bean seeds, have also been employed for the reduction of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols under mild conditions. tandfonline.com
Table 2: Common Reducing Agents for Benzaldehydes
| Reducing Agent | Abbreviation | Typical Product | Notes |
|---|---|---|---|
| Sodium borohydride | NaBH₄ | Primary alcohol | Common and selective for carbonyls |
| Lithium aluminium hydride | LiAlH₄ | Primary alcohol | More powerful, less selective than NaBH₄ |
| Diisobutylaluminium hydride | DIBAL-H | Primary alcohol | Can be used for controlled reductions |
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. jetir.orgresearchgate.net This reaction is a reversible condensation, typically catalyzed by an acid or base, and involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. science.govnih.gov
The formation of Schiff bases from 2-hydroxybenzaldehyde derivatives is a well-established synthetic route. nih.govnih.gov The reaction involves mixing the aldehyde and a primary amine, often in a solvent like ethanol (B145695) or methanol, and may require heating. nih.govjocpr.com The presence of electron-withdrawing groups on the benzaldehyde can influence the reaction rate by increasing the electrophilicity of the carbonyl carbon. arkat-usa.org The resulting Schiff bases are important intermediates and ligands in coordination chemistry. jetir.orgmdpi.comresearchgate.net
For example, the condensation of 2-hydroxybenzaldehyde with 2-aminophenol (B121084) or 3-aminophenol (B1664112) yields crystalline Schiff base products. nih.gov The general applicability of this reaction suggests that this compound would react similarly with a wide range of primary amines to produce a diverse set of fluorinated and chlorinated Schiff bases.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound towards substitution is governed by the cumulative electronic effects of the hydroxyl, fluoro, chloro, and aldehyde substituents.
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. britannica.com The regiochemical outcome is determined by the directing effects of the existing substituents.
In this compound, the substituents exert competing influences:
-OH (hydroxyl) group: A powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. mlsu.ac.inbyjus.comlibretexts.org
-F (fluoro) and -Cl (chloro) groups: These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation. researchgate.net
-CHO (aldehyde) group: A deactivating group and a meta-director due to both inductive and resonance electron withdrawal.
The hydroxyl group is the most powerful activating group present and will dominate the directing effect. libretexts.org It strongly directs incoming electrophiles to the positions ortho and para to it. The available positions on the ring are C5 and C6.
The position para to the -OH group (C5) is occupied by the fluorine atom.
One position ortho to the -OH group (C1) is occupied by the aldehyde.
The other ortho position (C6) is vacant.
Table 3: Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect | Influence on this compound |
|---|---|---|---|
| -OH | Strongly Activating | Ortho, Para | Dominant directing group, favors substitution at C6 |
| -F, -Cl | Deactivating | Ortho, Para | Inductively withdraws electron density, slows reaction |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
In this compound, the ring is rendered electron-deficient by the aldehyde, fluorine, and chlorine substituents, making it susceptible to nucleophilic attack. Both the fluorine and chlorine atoms can potentially act as leaving groups.
Activation: The aldehyde group is ortho to the fluorine atom and meta to the chlorine atom. The hydroxyl group is ortho to both halogens. Electron-withdrawing groups are most effective at activating leaving groups when they are in the ortho or para positions. masterorganicchemistry.comlibretexts.org Therefore, the aldehyde group strongly activates the fluorine at C3 for nucleophilic displacement.
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. youtube.com Highly electronegative groups, like fluorine, strongly polarize the C-X bond, making the carbon atom more electrophilic and susceptible to attack. Consequently, in many SNAr reactions, fluoride (B91410) is a better leaving group than chloride, which is counterintuitive when compared to SN1 and SN2 reactions. youtube.com
Given the ortho-position of the activating aldehyde group to the fluorine atom, it is plausible that a strong nucleophile would preferentially displace the fluoride at C3 over the chloride at C4. The reaction is further influenced by the solvent and the nature of the nucleophile. researchgate.net
Influence of Halogens (Chlorine and Fluorine) on Electronic Properties and Reactivity
The presence of both chlorine and fluorine atoms on the aromatic ring of this compound profoundly influences its electronic distribution and chemical reactivity. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) stemming from their lone pairs of electrons.
For both chlorine and fluorine, the inductive effect is dominant, leading to a net withdrawal of electron density from the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde. However, the halogens' positions relative to the other functional groups create a nuanced electronic environment. The fluorine atom at position 3 and the chlorine atom at position 4 significantly increase the electrophilicity of the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde more reactive towards nucleophilic attack.
Computational studies, such as density functional theory (DFT) calculations and natural bond orbital (NBO) analysis on related halobenzaldehydes, confirm that these electronic interactions dictate isomeric and conformational energies. researchgate.net The substitution pattern in this compound, with halogens meta and para to the formyl group, contributes to a significant dipole moment and influences the molecule's interaction with solvents and reactants. researchgate.net The electron-withdrawing nature of these halogens can be quantified by various electronic parameters, which are crucial for understanding and predicting reactivity.
Table 1: Electronic Properties of Substituents
Illustrative electronic parameters for substituents present in this compound. These values, particularly the Hammett constants (σ), quantify the electron-withdrawing or -donating effects on the aromatic ring's reactivity.
| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Hammett Constant (σm) |
|---|---|---|---|---|---|
| -OH | 2 (ortho) | -I (Weak) | +R (Strong) | -0.37 | +0.12 |
| -F | 3 (meta) | -I (Strong) | +R (Weak) | +0.06 | +0.34 |
| -Cl | 4 (para) | -I (Strong) | +R (Weak) | +0.23 | +0.37 |
| -CHO | 1 | -I (Moderate) | -R (Strong) | +0.42 | +0.36 |
Role of the Hydroxyl Group in Aromatic Activation and Proton Transfer
The hydroxyl group at the ortho position (C2) plays a critical role in the molecule's reactivity, acting as both an activating group and a key participant in intramolecular interactions.
Aromatic Activation: The -OH group is a potent activating group for electrophilic aromatic substitution, primarily through its strong positive resonance effect (+R), which donates electron density into the ring. This effect counteracts the deactivating influences of the aldehyde and halogen substituents. It strongly directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position (C5) is the most likely site for electrophilic attack, assuming steric hindrance from the adjacent chlorine is not prohibitive. Bifunctional organocatalysts bearing an aromatic hydroxyl group often utilize it as a weak Brønsted acid or a hydrogen bonding site to activate substrates. rsc.org
Proton Transfer: A defining feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the aldehyde. This interaction significantly influences the compound's physical and chemical properties, including its conformation and spectral characteristics. researchgate.net Furthermore, this structural motif is known to undergo excited-state intramolecular proton transfer (ESIPT). nih.govacs.orgacs.org Upon photoexcitation, the phenolic proton can transfer to the carbonyl oxygen, forming a transient keto-tautomer which then relaxes to the ground state, often accompanied by a large Stokes-shifted fluorescence. nih.govnycu.edu.tw The electronic nature of the excited state and the substitution pattern on the ring can influence the efficiency and dynamics of this proton transfer process. acs.orgnycu.edu.tw
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways using Spectroscopic and Computational Methods
Understanding the precise reaction mechanisms involving this compound necessitates a combination of spectroscopic and computational techniques. These methods provide critical insights into reaction intermediates, transition states, and the electronic factors that drive chemical transformations.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of reaction products and can be used in kinetic studies to monitor the disappearance of reactants and the appearance of products over time. researchgate.netarabjchem.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. For instance, the stretching frequency of the carbonyl (C=O) and hydroxyl (O-H) groups can provide evidence of intramolecular hydrogen bonding, as a broadened O-H stretch and a downshifted C=O stretch are typically observed. researchgate.netias.ac.in In studies of related compounds, a broad IR band around 3130-3180 cm⁻¹ is indicative of such hydrogen bonding. researchgate.net
Mass Spectrometry (MS): GC-MS and LC-MS are used to identify products and byproducts in a reaction mixture, helping to piece together the reaction pathway. arabjchem.orgchemicalbook.com
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. nih.gov This allows for the determination of activation barriers and reaction thermodynamics. For halogenated benzaldehydes, DFT can elucidate how substituents affect the stability of conformers and the rotational barriers of the formyl group. researchgate.net Such computational approaches have been used to study reactions like hemiaminal and Schiff base formation, identifying key transition states for hydrogen transfer and water elimination. nih.gov
Table 2: Representative Spectroscopic Data for Substituted 2-Hydroxybenzaldehydes
This table presents typical vibrational frequencies (cm⁻¹) from FT-IR spectroscopy for the key functional groups in 2-hydroxybenzaldehydes. The shifts in these frequencies, particularly for the O-H and C=O groups, provide direct evidence of the intramolecular hydrogen bond that influences the molecule's reactivity.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation and Significance |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3100 - 3300 (Broad) | Broadening and shift to lower frequency indicates strong intramolecular hydrogen bonding. researchgate.net |
| Aldehyde (-CHO) | C=O Stretch | 1650 - 1680 | Shift to lower frequency compared to non-H-bonded aldehydes (~1700 cm⁻¹) is further evidence of H-bonding. researchgate.net |
| Aldehyde (-CHO) | C-H Stretch | 2750 - 2850 | Characteristic pair of bands for the aldehydic C-H stretch. researchgate.net |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands characteristic of the aromatic skeleton. |
Catalytic Approaches to Selective Derivatization
The multiple reactive sites in this compound—the aldehyde, the hydroxyl group, and the aromatic ring—present a challenge for selective chemical modification. Catalytic methods are therefore essential for achieving high selectivity in derivatization reactions.
For example, the aldehyde group can be selectively targeted for condensation reactions. The synthesis of novel fluorescence labeling reagents has led to methods for the derivatization of benzaldehydes into their corresponding hydrazones, often using an acid catalyst under mild conditions to ensure high yield and selectivity. nih.gov In other applications, transition metal catalysts are employed. Rhodium-catalyzed reductive carbonylation has been used to synthesize related substituted benzaldehydes, demonstrating the power of catalysis in constructing the core structure itself. chemicalbook.com Similarly, cobalt-salen complexes, which can be synthesized from 3-fluoro-2-hydroxybenzaldehyde, are themselves catalysts for reactions like oxygen chemisorption. ossila.com The development of catalysts that can selectively functionalize one site while leaving others untouched is a key area of research for enabling the use of this compound as a versatile building block.
Structure-Reactivity Relationships in Halogenated Hydroxybenzaldehydes (Non-Biological Focus)
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for correlating a molecule's structural features with its chemical reactivity. In a non-biological context, this "activity" can refer to reaction rates, equilibrium constants, or other measures of chemical behavior.
For substituted benzaldehydes, QSAR studies often employ multiparametric equations, such as the Charton and LDRS equations, to model reactivity. researchgate.netresearchgate.net These models dissect the substituent effects into localized (field/inductive), delocalized (resonance), and steric components. Studies on the oxidation of substituted benzaldehydes have shown that the rates correlate well with such equations. researchgate.netresearchgate.net For instance, the oxidation of para-substituted benzaldehydes is often highly sensitive to the resonance effect, while meta- and ortho-substituted compounds show a greater dependence on the field effect. researchgate.netresearchgate.net A positive coefficient for the resonance parameter suggests that the reaction is facilitated by electron-withdrawing groups, indicating an electron-deficient reaction center in the rate-determining step. researchgate.net
In the case of this compound, a QSAR model for a given reaction (e.g., oxidation or nucleophilic addition) would need to account for the electronic contributions of all four substituents. Descriptors used in such models can include:
Electronic Descriptors: Hammett (σ) or Taft constants, HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Steric Descriptors: Taft steric parameters (Es), molar refractivity.
Topological Descriptors: Molecular connectivity indices.
These models are valuable for predicting the reactivity of new compounds and for gaining a deeper mechanistic understanding of how substituents influence reaction outcomes. nih.govchemrxiv.org
Application of Hammett Equation and Linear Free Energy Relationships in Substituted Systems
Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry used to correlate reaction rates and equilibrium constants for series of related reactions. wikipedia.orglibretexts.org The most prominent LFER is the Hammett equation, which quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.orgutexas.edu The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and represents its inherent electronic effect (inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu
ρ (rho) is the reaction constant, which is specific to the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. researchgate.net
The chloro (-Cl) and fluoro (-F) groups are electron-withdrawing primarily through their inductive effects (-I), which outweighs their weaker resonance donation (+R) effect. The hydroxyl (-OH) group is typically electron-donating through resonance (+R) but can be electron-withdrawing inductively (-I). For reactions involving the aldehyde, the electronic demand of the transition state will determine the net effect. In reactions where the carbonyl carbon is attacked by a nucleophile, the buildup of negative charge on the oxygen atom is stabilized by electron-withdrawing groups.
Studies on the condensation reactions of various substituted benzaldehydes consistently show positive ρ values, confirming that electron-withdrawing substituents enhance the reaction rate. researchgate.net For example, the reaction of substituted benzaldehydes with Meldrum's acid yields a positive ρ value of 1.226, indicating that groups that withdraw electron density from the carbonyl carbon accelerate the rate-determining nucleophilic attack. researchgate.net Given the presence of two strong inductively withdrawing halogens (-Cl and -F), this compound is expected to exhibit significantly enhanced reactivity toward nucleophiles compared to unsubstituted benzaldehyde.
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
|---|---|---|---|
| -Cl | 0.37 | 0.23 | Inductively withdrawing (-I > +R) |
| -F | 0.34 | 0.06 | Inductively withdrawing (-I > +R) |
Data sourced from established physical organic chemistry literature.
Proximity Effects and Intramolecular Interactions on Chemical Reactivity
The chemical reactivity of this compound is profoundly influenced by proximity effects, most notably the formation of a strong intramolecular hydrogen bond (IHB). The ortho positioning of the hydroxyl group relative to the aldehyde function facilitates the formation of a stable, six-membered quasi-aromatic ring through hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. nih.govacs.org
This intramolecular chelation has several significant consequences for the molecule's reactivity:
Planarity and Conjugation: The IHB locks the aldehyde group in the plane of the aromatic ring, maximizing π-electron conjugation between the ring, the carbonyl group, and the lone pairs on the hydroxyl oxygen.
Increased Electrophilicity: The hydrogen bond withdraws electron density from the carbonyl oxygen. This effect propagates through the C=O bond, making the carbonyl carbon more electron-deficient and thus significantly more electrophilic. This enhanced electrophilicity renders the aldehyde more susceptible to nucleophilic attack, which is often the rate-determining step in its reactions. nih.gov
Modulation by Substituents: The strength of this IHB can be modulated by other substituents on the ring. acs.orgresearchgate.net In this compound, the potent electron-withdrawing inductive effects of the chlorine and fluorine atoms decrease electron density across the ring system. This reduction in electron density on the carbonyl oxygen strengthens its capacity as a hydrogen bond acceptor, thereby reinforcing the IHB. nih.gov This synergistic effect—direct enhancement of carbonyl electrophilicity by the IHB, which is itself strengthened by the halogen substituents—leads to a highly activated aldehyde group.
Theoretical and experimental studies on substituted salicylaldehydes confirm that electron-withdrawing groups can strengthen the IHB, leading to shorter H···O bond distances and increased stability of the quasi-ring structure. nih.govacs.org The formation of this stable intramolecular structure is a dominant factor governing the compound's chemical behavior, often overriding the electronic effects that would be predicted by Hammett parameters alone for non-chelated systems.
Table 2: Effects of Intramolecular Hydrogen Bonding (IHB) on Reactivity
| Property | Consequence of IHB | Impact on Chemical Reactivity |
|---|---|---|
| Carbonyl Carbon | Increased positive partial charge (δ+) | Enhanced susceptibility to nucleophilic attack |
| Aldehyde Group | Locked in a planar conformation with the ring | Maximized resonance and electronic communication |
| Hydroxyl Proton | Shielded and less acidic | Reduced participation in intermolecular H-bonding |
Correlation of Electronic Descriptors with Reaction Rates
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide powerful tools for quantifying the electronic properties of a molecule and correlating them with its chemical reactivity. conicet.gov.arnih.gov Key electronic descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer direct insights into reaction kinetics.
HOMO and LUMO Energies: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. In reactions involving nucleophilic attack on the aldehyde, the key interaction is between the HOMO of the nucleophile and the LUMO of the aldehyde. A lower LUMO energy indicates a greater ability to accept electrons, which corresponds to a higher reaction rate. nih.gov
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and requires less energy to be excited, correlating with higher chemical reactivity and lower kinetic stability. nih.govnih.gov
Table 3: Calculated Electronic Descriptors for an Analogous Compound (4-chloro-3-nitrobenzaldehyde) using DFT (B3LYP/6-311+G(d,p))
| Descriptor | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| E_HOMO | -7.95 | Moderate electron-donating ability |
| E_LUMO | -3.61 | High electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.34 | High chemical reactivity |
Data adapted from Karunakaran, V., & Balachandran, V. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 229-239. nih.gov
Conclusion
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the three functional groups on the aromatic ring: the formyl (-CHO), chloro (-Cl), and fluoro (-F) groups.
A logical retrosynthetic approach would begin by disconnecting the formyl group. This transformation, a formylation, leads to the precursor 3-chloro-2-fluorophenol (B1350553) . This precursor is significantly simpler, and the challenge is then reduced to the regioselective introduction of an aldehyde group ortho to the hydroxyl and meta to the chlorine.
Further deconstruction of 3-chloro-2-fluorophenol can be envisioned by disconnecting the C-Cl or C-F bonds. A plausible pathway involves starting from a more basic building block like 2-fluorophenol (B130384) . This would necessitate the sequential and regiocontrolled introduction of a chlorine atom and then the formyl group, a task for which modern synthetic methods are well-suited. This multi-step approach, building complexity from a simpler starting material, forms the basis for the synthetic strategies discussed below.
Contemporary Approaches to Halogenated Hydroxybenzaldehyde Synthesis
Modern synthetic chemistry provides precise tools for the construction of highly substituted aromatic rings, overcoming the selectivity challenges of traditional methods. scientificupdate.comnih.gov
Directed Ortho Metalation (DOM) Strategies for Regioselective Functionalization
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The method relies on a "directing metalation group" (DMG) on the aromatic ring, which complexes with an organolithium reagent. wikipedia.orgwikipedia.org This complexation facilitates the deprotonation of the C-H bond at the position ortho (adjacent) to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.orgias.ac.in This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent with high precision. uwindsor.ca
For the synthesis of this compound, the hydroxyl group (or a protected version of it) can serve as an effective DMG. A plausible synthetic route starting from 2-fluorophenol is outlined below:
Protection: The acidic proton of the phenol (B47542) must first be protected to prevent it from reacting with the strongly basic organolithium reagent. A common protecting group for this purpose is the methoxymethyl (MOM) ether.
First Ortho-Lithiation and Chlorination: The MOM-protected 2-fluorophenol is treated with a strong organolithium base. The MOM-ether group directs the lithiation to the adjacent C6 position. This aryllithium species is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to install the chlorine atom, yielding a protected 2-chloro-6-fluorophenol.
Second Ortho-Lithiation and Formylation: The directing ability of the MOM-ether and the newly introduced halogen can be exploited for a second functionalization. A subsequent lithiation is directed to the C2 position, between the MOM-ether and the fluorine atom. Quenching this new aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group at the desired position.
Deprotection: Finally, removal of the MOM protecting group under acidic conditions reveals the free hydroxyl group, yielding the target molecule, this compound.
The choice of the organolithium reagent is critical for the success of DoM reactions. Organolithium compounds are highly reactive due to the polar carbon-lithium bond, making them strong bases and effective nucleophiles. wikipedia.orgfiveable.me For deprotonating the aromatic C-H bond, very strong bases are required. uwindsor.ca
tert-Butyllithium (t-BuLi): This is one of the strongest commercially available organolithium bases and is frequently used in DoM when weaker bases are ineffective. fiveable.me Its high reactivity allows for the deprotonation of less acidic protons.
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, which is beneficial as it reduces the likelihood of side reactions where the base might act as a nucleophile. organicchemistrydata.org It is often used for generating lithium enolates but is also effective in many DoM applications. organicchemistrydata.org
The selection between these reagents depends on the specific substrate and the acidity of the targeted proton. organicchemistrydata.org
Once the aryllithium intermediate is formed via DoM, it is reacted with an electrophile to install the desired functional group. For halogenation, specific electrophilic halogen sources are employed.
The process of electrophilic aromatic halogenation involves the attack of an electron-rich aromatic ring on a halogen species. wikipedia.org While highly activated rings like phenols can react directly, less reactive systems, including the aryllithium intermediates, require specific reagents. wikipedia.orglibretexts.org
| Electrophile Source | Halogen Introduced | Typical Use |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | Mild and effective source for electrophilic chlorination. |
| Hexachloroethane (C₂Cl₆) | Chlorine (Cl) | Another common reagent for introducing chlorine. |
| N-Fluorobenzenesulfonimide (NFSI) | Fluorine (F) | A widely used electrophilic fluorinating agent. |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | Used to introduce an aldehyde group after acidic workup. |
Palladium-Catalyzed Cross-Coupling in Halogen Dance Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry. nobelprize.org These reactions, such as the Suzuki, Heck, and Negishi couplings, excel at forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgmdpi.comjocpr.com
A related, though more specialized, transformation is the "Halogen Dance" (HD) reaction. rsc.orgresearchgate.net This is a base-induced migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.netingentaconnect.com The driving force is typically the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org While powerful for accessing substitution patterns that are difficult to obtain directly, applying a halogen dance to the specific synthesis of this compound is not a straightforward or commonly reported strategy.
A more practical application of palladium catalysis for this target molecule involves the sequential, directed introduction of the halogen atoms onto a pre-functionalized aromatic ring. Instead of a halogen migration, this strategy uses palladium-catalyzed C-H activation/halogenation reactions.
This approach often utilizes a directing group to guide the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen. organic-chemistry.orgnih.govresearchgate.net For instance, starting with a suitable benzaldehyde (B42025) or protected phenol, a directing group could facilitate the ortho-halogenation in a stepwise manner. This provides a high degree of regiocontrol, which is essential for the synthesis of a polysubstituted product like this compound. organic-chemistry.org
Regiocontrol through Solvent System Optimization (e.g., DMF/water mixtures)
The strategic selection of a solvent system is critical in directing the regiochemical outcome of aromatic substitution reactions. For the synthesis of halogenated benzaldehydes, solvent properties such as polarity, proticity, and the ability to solubilize intermediates can significantly influence the position of incoming electrophiles. Polar aprotic solvents, such as dimethylformamide (DMF), are often employed in these synthetic schemes. guidechem.comscience.gov
The use of DMF, sometimes in mixtures with water, can impact reaction pathways in several ways. science.gov Its high dielectric constant can stabilize charged intermediates and transition states, potentially altering the activation energies for substitution at different positions on the aromatic ring. Furthermore, in reactions involving metallic reagents or catalysts, DMF can act as a ligand, modifying the reactivity and steric profile of the catalytic species. While specific studies optimizing DMF/water mixtures for the synthesis of this compound are not extensively detailed, the principle remains a key consideration in process development for related halogenated aromatics. science.gov The precise ratio of DMF to water can be adjusted to fine-tune the solubility of both the organic substrate and inorganic reagents, thereby optimizing reaction rates and, in some cases, influencing the regioselective outcome.
Formylation Reactions for Aromatic Aldehyde Scaffold Construction
The introduction of the aldehyde (formyl) group onto the aromatic ring is a pivotal step in the synthesis. Several formylation methods are available, with the choice depending on the nature of the substituents already present on the aromatic precursor.
The Duff reaction is a classic method for the formylation of phenols and other electron-rich aromatic compounds. dbpedia.org This reaction utilizes hexamine (hexamethylenetetramine) as the formyl source in an acidic medium, typically acetic acid or trifluoroacetic acid. wikipedia.orgthieme-connect.comecu.edu The electrophilic species is an iminium ion generated from the protonated hexamine. wikipedia.org A key characteristic of the Duff reaction is its strong preference for ortho-formylation relative to the activating hydroxyl group. dbpedia.orgwikipedia.org This inherent regioselectivity makes it a valuable tool for the synthesis of salicylaldehydes and their derivatives.
The reaction mechanism involves electrophilic aromatic substitution to form a benzylamine (B48309) intermediate, which is subsequently hydrolyzed to the aldehyde during acidic workup. wikipedia.org While generally effective for phenols, the Duff reaction is known for often producing modest yields. wikipedia.orgecu.edu Variants of the reaction have been developed to improve efficiency. For instance, using anhydrous trifluoroacetic acid as the solvent can enable the selective synthesis of 5-substituted salicylaldehydes in moderate to good yields. thieme-connect.com Additionally, copper-mediated Duff reactions have been shown to improve both yield and ortho-selectivity. researchgate.net
Given the limitations of the Duff reaction, other formylation techniques developed for salicylaldehydes are often adapted. A highly effective and regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde with magnesium chloride (MgCl₂) and a tertiary amine like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.orgresearchgate.net This method consistently provides high yields of the desired ortho-hydroxybenzaldehyde with excellent regioselectivity, avoiding the formation of para-isomers. orgsyn.orgorgsyn.org
This approach is applicable to a wide range of substituted phenols and is noted for its operational simplicity and efficiency, making it suitable for large-scale preparations. orgsyn.org The reaction proceeds under relatively mild conditions, and the resulting product is often of high purity after a standard workup. orgsyn.org The table below compares these two primary formylation strategies for synthesizing substituted salicylaldehydes.
| Feature | Duff Reaction | MgCl₂/Paraformaldehyde Method |
|---|---|---|
| Formylating Agent | Hexamine | Paraformaldehyde |
| Key Reagents | Acid (e.g., Acetic Acid, TFA) | Magnesium Chloride (MgCl₂), Triethylamine (Et₃N) |
| Typical Solvent | Acetic Acid, TFA, Glycerol | Tetrahydrofuran (THF), Acetonitrile |
| Regioselectivity | Primarily ortho, but para product possible if ortho positions are blocked. wikipedia.org | Exclusively ortho. orgsyn.orgorgsyn.org |
| Yield | Often low to moderate. wikipedia.orgecu.edu | Generally good to excellent. orgsyn.org |
| Conditions | Acidic, often requires heating. | Mild, typically reflux in THF. orgsyn.org |
Multi-Step Synthetic Sequences from Precursors (e.g., Bromination, Grignard Reagent Exchange, Deprotection)
A robust and highly adaptable strategy for synthesizing precisely substituted benzaldehydes like this compound involves a multi-step sequence starting from a simpler, commercially available precursor such as 3-chloro-2-fluorophenol. This approach provides excellent control over the placement of each functional group. A representative synthetic pathway, adapted from methodologies for similar compounds, is outlined below. google.com
Protection of the Phenolic Hydroxyl Group: The reactive hydroxyl group of the starting phenol is first protected to prevent it from interfering with subsequent reactions. This is often achieved by converting it into an ether, for example, an isopropoxy group, by reacting the phenol with 2-bromopropane (B125204) in the presence of a base like potassium carbonate. google.com
Regioselective Bromination: The protected phenol is then subjected to regioselective bromination. The directing effects of the existing chloro, fluoro, and protected hydroxyl groups guide the incoming bromine electrophile to the desired position (position 4). Reagents such as pyridinium (B92312) tribromide can be used for this step. google.com
Halogen-Metal Exchange and Formylation: The aryl bromide is then converted into an organometallic intermediate. This is typically done through a halogen-metal exchange, for instance, by reacting the bromide with a Grignard reagent like isopropyl magnesium chloride to form an aryl Grignard reagent. This intermediate is then immediately reacted with a formylating agent, such as DMF, to introduce the aldehyde group. google.com
Deprotection: In the final step, the protecting group on the hydroxyl function is removed. For an isopropoxy group, this can be accomplished using a strong Lewis acid such as boron trichloride, yielding the final product, this compound. google.com
This multi-step sequence offers high fidelity and is a common strategy in the synthesis of complex pharmaceutical intermediates.
| Step | Description | Typical Reagents | Intermediate Product |
|---|---|---|---|
| 1 | Hydroxyl Protection | 2-Bromopropane, K₂CO₃ | 1-Chloro-2-fluoro-3-isopropoxybenzene |
| 2 | Regioselective Bromination | Pyridinium Tribromide | 4-Bromo-1-chloro-2-fluoro-3-isopropoxybenzene |
| 3 | Grignard Exchange & Formylation | i-PrMgCl, then DMF | 4-Chloro-3-fluoro-2-isopropoxybenzaldehyde |
| 4 | Deprotection | Boron Trichloride (BCl₃) | This compound |
Consideration of Industrial Scalability and Cost-Efficiency in Synthetic Design
Cost of Raw Materials: The selection of the starting material is crucial. A synthesis beginning with a readily available and inexpensive precursor like 3-chloro-2-fluorophenol is preferable to one requiring a more complex and costly starting block.
Reaction Conditions: Industrial processes favor reactions that can be run at or near atmospheric pressure and at moderate temperatures to minimize energy costs and the need for specialized high-pressure reactors. google.com
Process Simplification: Reducing the number of synthetic steps (improving atom and step economy) is a key goal. One-pot procedures, where multiple transformations occur in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. rug.nl
Purification: The ease of purification of the final product is a major consideration. Methods that yield a high-purity product through simple crystallization or distillation are more industrially viable than those requiring extensive chromatography. google.com
Ultimately, the chosen synthetic route must balance chemical efficiency with economic viability and operational safety to be suitable for large-scale manufacturing.
Exploration of Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org The synthesis of halogenated benzaldehydes, which traditionally can involve harsh reagents and toxic solvents, is an area where these principles can be applied effectively.
Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents and reagents. This can include developing solvent-free reaction conditions or using more environmentally benign solvents like water or ethanol (B145695). primescholars.commdpi.com For halogenation, traditional methods often use elemental halogens and strong acids, while greener alternatives might involve enzymatic halogenation using halogenase enzymes, which offer high regioselectivity under mild conditions. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. mdpi.com For example, developing catalytic systems for formylation or halogenation reduces the environmental burden compared to methods requiring molar equivalents of reagents.
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating. rjpn.orgmisericordia.edu
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org Multi-step syntheses with high yields at each step and one-pot procedures contribute to better atom economy.
Biodegradation: Considering the lifecycle of the product and by-products is important. While halogenated aromatic compounds can be persistent environmental pollutants, understanding their biodegradation pathways can inform the design of molecules that are less environmentally harmful. nih.gov
By integrating these principles, the synthesis of this compound and other halogenated aromatics can be made more sustainable and environmentally responsible. rjpn.org
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances for 4-Chloro-3-fluoro-2-hydroxybenzaldehyde
A thorough review of scientific databases indicates a notable absence of published research specifically detailing the synthesis, characterization, and application of this compound. Consequently, there are no established key research findings or significant methodological advances to summarize for this particular compound at this time. The scientific community has yet to report on its specific chemical behavior, spectroscopic signature, or optimized synthetic routes.
Identification of Unexplored Reactivity Profiles and Synthetic Opportunities
Given the lack of dedicated studies, the reactivity profile of this compound remains entirely unexplored. The interplay of the chloro, fluoro, hydroxyl, and aldehyde functional groups presents a unique electronic and steric environment that could lead to novel chemical transformations. Future research should focus on fundamental reactions such as electrophilic and nucleophilic aromatic substitutions, condensation reactions involving the aldehyde group, and reactions targeting the phenolic hydroxyl group. Investigating its behavior under various reaction conditions could unveil unique reactivity patterns and open avenues for the synthesis of new molecular scaffolds.
Potential for Novel Ligand Design and Advanced Material Development
The structure of this compound suggests its potential as a precursor for novel ligands, particularly through the formation of Schiff bases by condensation of the aldehyde group with various amines. nih.govresearchgate.netresearchgate.net The resulting ligands could be used to chelate metal ions, forming coordination complexes with potentially interesting catalytic, magnetic, or optical properties. Furthermore, the aromatic ring substituted with three different functional groups could serve as a monomer or a key building block for the synthesis of advanced materials, such as functional polymers or organic frameworks, although no such applications have been reported to date.
Role of Advanced Computational Modeling for Predictive Chemistry and Property Design
In the absence of experimental data, advanced computational modeling and theoretical studies are invaluable tools for predicting the properties and reactivity of this compound. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its geometric structure, spectroscopic properties (e.g., NMR, IR spectra), and electronic characteristics. Such theoretical investigations can guide future experimental work by identifying the most stable conformations, predicting reaction pathways, and designing novel molecules with desired properties based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
